Baeihpp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Baeihpp, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a polymer-based drug delivery system. It is a synthetic polymer that is used to deliver drugs to targeted sites in the body. Baeihpp has gained significant attention in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and controlled release of drugs.

作用機序

Baeihpp delivers drugs to the targeted site through a passive targeting mechanism known as the enhanced permeability and retention (EPR) effect. The EPR effect is based on the fact that tumor tissues have a leaky vasculature and poor lymphatic drainage, which results in the accumulation of Baeihpp in the tumor tissue. Once Baeihpp reaches the tumor tissue, the drug is released in a controlled manner, leading to higher drug concentrations at the site of action.

生化学的および生理学的効果

Baeihpp has been shown to have minimal toxicity and immunogenicity in vivo. It is biocompatible and biodegradable, which makes it an ideal candidate for drug delivery applications. Baeihpp can be eliminated from the body through renal excretion or enzymatic degradation.

実験室実験の利点と制限

Baeihpp has several advantages for lab experiments. It can be easily synthesized and purified, and the drug release can be controlled by adjusting the polymer composition. Baeihpp can also be conjugated with various targeting ligands such as antibodies or peptides to enhance the specificity of drug delivery. However, Baeihpp has some limitations, such as the difficulty in achieving a uniform drug loading and release profile, and the potential for premature drug release during storage.

将来の方向性

Baeihpp has great potential for future drug delivery applications. Some of the future directions include the development of Baeihpp-based nanocarriers for targeted drug delivery, the use of Baeihpp for gene therapy, and the exploration of Baeihpp for immunotherapy applications. Furthermore, the use of Baeihpp in combination with other drug delivery systems such as liposomes or nanoparticles can enhance the efficacy of drug delivery.

Conclusion:

Baeihpp is a promising polymer-based drug delivery system that has gained significant attention in the field of drug delivery. It has several advantages such as biocompatibility, biodegradability, and controlled drug release. Baeihpp has been extensively studied for its drug delivery applications, and it has shown great potential for future drug delivery applications.

合成法

Baeihpp is synthesized through a radical polymerization reaction of Baeihpp(2-hydroxypropyl) methacrylamide monomers. The polymerization reaction is initiated by a free radical initiator such as azobisisobutyronitrile (AIBN) or peroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 60-70 °C. The resulting polymer is then purified by dialysis or precipitation.

科学的研究の応用

Baeihpp has been extensively studied for its drug delivery applications. It has been used to deliver a wide range of drugs including anticancer agents, anti-inflammatory agents, and antibiotics. Baeihpp can be conjugated with drugs through a covalent bond or encapsulated within the polymer matrix. The drug release from Baeihpp can be controlled by adjusting the polymer composition, molecular weight, and crosslinking density.

特性

CAS番号 |

111790-42-2 |

|---|---|

製品名 |

Baeihpp |

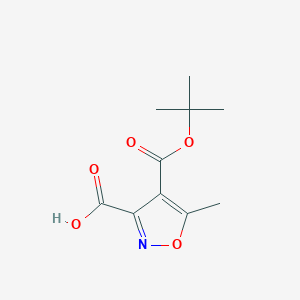

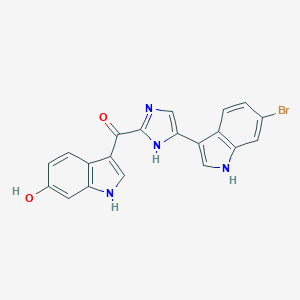

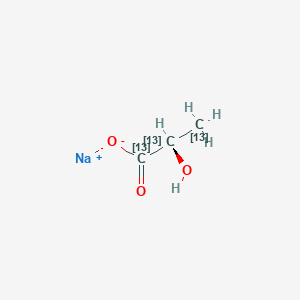

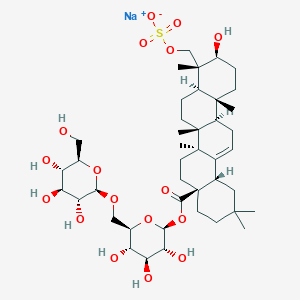

分子式 |

C21H28I2N4O4S |

分子量 |

686.3 g/mol |

IUPAC名 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]ethyl]pentanamide |

InChI |

InChI=1S/C21H28I2N4O4S/c22-13-9-12(10-14(23)20(13)30)5-6-18(29)25-8-7-24-17(28)4-2-1-3-16-19-15(11-32-16)26-21(31)27-19/h9-10,15-16,19,30H,1-8,11H2,(H,24,28)(H,25,29)(H2,26,27,31)/t15-,16-,19-/m0/s1 |

InChIキー |

ZADYZPFVEWLGRJ-BXWFABGCSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

同義語 |

BAEIHPP biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。